molecular formula C16H29NO2 B1208848 1-Lauroyl-2-pyrrolidinone CAS No. 66283-26-9

1-Lauroyl-2-pyrrolidinone

Cat. No.: B1208848
CAS No.: 66283-26-9
M. Wt: 267.41 g/mol
InChI Key: SRQZUAPSTKOCBW-UHFFFAOYSA-N
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Description

Context within N-Acyl Pyrrolidinone Chemistry and Derivatives

1-Lauroyl-2-pyrrolidinone belongs to the broader class of N-acyl pyrrolidinones, which are derivatives of 2-pyrrolidinone (B116388). The synthesis of 2-pyrrolidinone itself is often achieved through the reaction of gamma-butyrolactone (B3396035) with ammonia. smolecule.com The derivatization into N-acyl pyrrolidinones can be accomplished through various synthetic routes. A common industrial method for producing N-alkyl pyrrolidinones like this compound involves the nucleophilic substitution reaction between 2-pyrrolidinone and an alkyl halide, such as a dodecyl halide, in the presence of a strong base. smolecule.com Alternative methods may involve the acylation of 2-pyrrolidinone with lauroyl chloride.

The N-acyl pyrrolidinone scaffold is a versatile template in medicinal chemistry and has been explored for a wide range of biological activities. researchgate.net Different derivatives have shown potential as antifungal agents, inhibitors of acetylcholinesterase for potential use in Alzheimer's disease treatment, and as dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes management. nih.govresearchgate.net Furthermore, certain pyrrolidine (B122466) amide derivatives have been studied as potent inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammatory processes, highlighting the therapeutic potential of this class of compounds. rsc.orgrsc.org The investigation into this compound is thus part of a larger effort to understand how modifying the N-acyl chain length and functionality on the pyrrolidinone ring can lead to new materials and bioactive agents.

Current Research Landscape and Emerging Areas of Investigation

The current research on this compound is prominently focused on its application as a chemical penetration enhancer. thaiscience.info Penetration enhancers are compounds that reversibly decrease the barrier function of the skin, facilitating the delivery of therapeutic agents into the systemic circulation. japer.in Due to its amphiphilic nature, this compound can integrate into the lipid bilayers of the stratum corneum, disrupting their ordered structure and increasing skin permeability. researchgate.net Specific studies have identified it as a potential enhancer for the transdermal delivery of melatonin. chemicalbook.comlookchem.comnih.gov Research has employed techniques such as measuring changes in the electrical resistance of skin to screen and confirm its enhancing activity. nih.gov

Beyond pharmaceuticals, an emerging area of investigation is in materials science. Researchers have successfully used 1-Lauroyl-2-pyrrolidone for the liquid-phase exfoliation of bulk molybdenum disulfide (MoS₂) powder to prepare few-layered flakes of the two-dimensional material. chemicalbook.com This application leverages its properties as a specialty solvent and surfactant to overcome the van der Waals forces holding the layers of the material together. smolecule.com The surfactant properties of N-alkyl pyrrolidinones with long alkyl chains are also an area of interest, with the C12 chain of the lauroyl group providing significant surface activity. researchgate.net Additionally, the broader class of 1-acyl-2-pyrrolidinone derivatives has been investigated for potential anticonvulsant activity. molaid.com

Broader Significance in Multidisciplinary Scientific Endeavors

The study of this compound holds significance across multiple scientific disciplines. In pharmaceutical sciences , its primary importance lies in the development of advanced transdermal drug delivery systems. Its ability to enhance the permeation of drugs through the skin offers a non-invasive alternative to injections, potentially improving patient compliance and therapeutic outcomes. nih.govnih.gov

In materials science and chemical engineering , its role as an exfoliating agent for producing 2D nanomaterials like MoS₂ is significant. chemicalbook.com This opens up possibilities for its use in the large-scale production of nanomaterials for applications in electronics, catalysis, and energy storage. Its characteristics as a specialty solvent and surfactant are also valuable in formulation chemistry for a variety of industrial products. smolecule.comresearchgate.net

In biochemistry and medicinal chemistry , while this compound itself is primarily studied for its physical effects as an enhancer, the N-acyl pyrrolidinone structure serves as a key pharmacophore. nih.gov Research into derivatives of this class for enzyme inhibition, such as for NAAA or phospholipase A2, provides valuable tools for understanding complex biological pathways and for the discovery of new therapeutic agents for inflammatory diseases. rsc.orgnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the key physical and chemical properties of the compound, also known by its synonyms 1-dodecyl-2-pyrrolidinone (B1196820) and N-laurylpyrrolidone.

PropertyValueReference(s)
IUPAC Name 1-dodecanoylpyrrolidin-2-one
CAS Number 2687-96-9 chembk.comnj-gsk.com
Molecular Formula C₁₆H₃₁NO chembk.comnj-gsk.com
Molar Mass 253.42 g/mol chembk.comnj-gsk.com
Appearance Colorless transparent liquid chemicalbook.com
Density 0.89 g/mL at 25 °C chembk.comnj-gsk.com
Melting Point 4 °C chembk.comnj-gsk.com
Boiling Point 202-205 °C at 11 mmHg chembk.comnj-gsk.com
Flash Point > 230 °F (> 110 °C) chembk.comnj-gsk.com
Water Solubility 51.7 mg/L at 20 °C chembk.comnj-gsk.com
Refractive Index n20/D 1.466 chembk.comnj-gsk.com

Table 2: Selected N-Acyl Pyrrolidinone Derivatives and Their Investigated Biological Activities

This table provides examples of the diverse biological activities associated with the N-acyl pyrrolidinone chemical scaffold, placing the subject compound within its broader research context.

Derivative Name/ClassInvestigated Biological ActivityReference(s)
Pyrrolidine amide derivativesN-acylethanolamine acid amidase (NAAA) inhibition rsc.orgrsc.org
Strobilurin derivatives with pyrrolidine-2,4-dioneFungicidal activity nih.govresearchgate.net
1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidineDipeptidyl peptidase IV (DPP-IV) inhibition nih.govresearchgate.net
Oxopyrrolidine derivativesAcetylcholinesterase inhibition nih.govresearchgate.net
1-Acyl-2-pyrrolidinone derivativesAnticonvulsant activity molaid.com
Pyrrophenone (a 1,2,4-trisubstituted pyrrolidine)Cytosolic phospholipase A2 (cPLA2) inhibition nih.gov
2-oxo-1-pyrrolidine acetamide (B32628) (Piracetam)Nootropic (used for neurological conditions) nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66283-26-9

Molecular Formula

C16H29NO2

Molecular Weight

267.41 g/mol

IUPAC Name

1-dodecanoylpyrrolidin-2-one

InChI

InChI=1S/C16H29NO2/c1-2-3-4-5-6-7-8-9-10-12-15(18)17-14-11-13-16(17)19/h2-14H2,1H3

InChI Key

SRQZUAPSTKOCBW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)N1CCCC1=O

Canonical SMILES

CCCCCCCCCCCC(=O)N1CCCC1=O

Other CAS No.

66283-26-9

Synonyms

1-dodecanoyl-2-pyrrolidinone
1-lauroyl-2-pyrrolidinone

Origin of Product

United States

Advanced Analytical and Spectroscopic Characterization of 1 Lauroyl 2 Pyrrolidinone

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods provide a detailed fingerprint of a molecule by probing how it interacts with electromagnetic radiation. For 1-Lauroyl-2-pyrrolidinone, a combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FTIR, Raman), and Mass Spectrometry (MS) is employed for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and stereochemistry of the molecule.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for both the pyrrolidinone ring and the lauroyl acyl chain. The protons on the pyrrolidinone ring would appear as multiplets, while the long lauroyl chain would show distinct signals for the methylene (B1212753) groups adjacent to the carbonyl and the terminal methyl group. The ¹³C NMR spectrum provides complementary information, showing distinct peaks for the amide carbonyl, the carbons of the pyrrolidinone ring, and each carbon in the lauroyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrrolidinone Ring
C=O (Amide Carbonyl) - ~175
N-CH₂ (Position 5) ~3.4-3.6 (t) ~45
CH₂ (Position 3) ~2.0-2.2 (m) ~31
CH₂ (Position 4) ~2.4-2.6 (t) ~18
Lauroyl Chain
C=O-CH₂ (α-CH₂) ~2.3-2.5 (t) ~35
C=O-CH₂-CH₂ (β-CH₂) ~1.6-1.8 (quint) ~25
-(CH₂)₈- (Methylene Chain) ~1.2-1.4 (br s) ~29.5 (multiple peaks)
Terminal CH₃ ~0.8-0.9 (t) ~14

Note: Predicted values are based on known spectra of 2-pyrrolidinone (B116388) and long-chain acyl compounds. hmdb.caresearchgate.netchemicalbook.com Multiplicity: s = singlet, t = triplet, quint = quintet, m = multiplet, br s = broad singlet.

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. nih.gov FTIR and Raman are often complementary; FTIR is sensitive to vibrations that cause a change in the dipole moment (e.g., polar bonds), while Raman detects vibrations that change the polarizability of a bond (e.g., non-polar bonds). photothermal.comcovalentmetrology.com

In this compound, the most prominent feature in the FTIR spectrum is the strong absorption band corresponding to the stretching vibration of the tertiary amide carbonyl group (C=O). Other key vibrations include the C-N stretching of the amide and the various C-H stretching and bending modes of the long alkyl chain. Raman spectroscopy is particularly effective for observing the C-C backbone vibrations of the lauroyl chain. covalentmetrology.com

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical FTIR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
Amide C=O Stretch 1650-1680 (Strong) 1650-1680 (Medium)
Amide C-N Stretch 1250-1350 (Medium) 1250-1350 (Weak)
Alkyl Chain C-H Asymmetric Stretch ~2925 (Strong) ~2925 (Strong)
Alkyl Chain C-H Symmetric Stretch ~2855 (Strong) ~2855 (Strong)
Alkyl Chain CH₂ Scissoring ~1465 (Medium) ~1465 (Medium)

Note: Wavenumbers are approximate and can vary based on the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecule's structure. For this compound (C₁₆H₂₉NO₂), high-resolution mass spectrometry can confirm its elemental composition. wur.nl

When subjected to fragmentation in a mass spectrometer (e.g., through collision-induced dissociation), the molecule breaks apart in predictable ways. nih.gov Common fragmentation patterns for this compound would include cleavage of the amide bond, resulting in fragments corresponding to the lauroyl cation or the pyrrolidinone ring. Another typical fragmentation is the sequential loss of CₙH₂ₙ units from the alkyl chain. libretexts.org

Table 3: Expected Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
283.23 [M+H]⁺ Protonated molecular ion
268.22 [M]⁺˙ Molecular ion
183.16 [C₁₂H₂₃O]⁺ Lauroyl cation (loss of pyrrolidinone)
86.06 [C₄H₈NO]⁺ Protonated 2-pyrrolidinone (loss of lauroyl ketene)
85.05 [C₄H₇NO]⁺˙ 2-Pyrrolidinone radical cation

Note: m/z values are based on monoisotopic masses. The molecular ion [M]⁺˙ may be of low intensity.

Chromatographic Methodologies for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. For this compound, chromatographic methods are essential for assessing its purity, isolating it from reaction mixtures, and quantifying its presence.

High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment of non-volatile or thermally sensitive compounds like this compound. Given the molecule's long alkyl chain, a reversed-phase HPLC (RP-HPLC) method is most suitable for its analysis.

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is achieved based on the hydrophobic interactions between the lauroyl chain and the stationary phase. A gradient elution, where the mobile phase composition is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is often employed to ensure good resolution and reasonable analysis time. Detection can be achieved using a UV detector or, for higher sensitivity and structural confirmation, a mass spectrometer (LC-MS). nih.gov

Table 4: Typical RP-HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Elution Gradient (e.g., 50% B to 100% B over 15 minutes)
Detection UV at 210 nm or Mass Spectrometry (LC-MS)

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. scispace.com While this compound has a relatively high molecular weight (267.43 g/mol ), it can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov

The analysis requires a high-temperature injection port and oven program to ensure the compound is volatilized and passes through the column. A nonpolar capillary column is typically used, and separation occurs based on the compound's boiling point and interactions with the stationary phase. GC-MS is particularly useful for identifying and quantifying the compound in complex matrices like food or tobacco samples. nih.gov

Table 5: Illustrative GC-MS Parameters for this compound Analysis

Parameter Condition
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280 °C
Oven Program Start at 150 °C, ramp to 300 °C at 10 °C/min, hold for 5 min
Detector Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 40-400 amu |

Advanced Characterization Techniques for Supramolecular Assemblies

This section is applicable to this compound, as its amphiphilic molecular structure predisposes it to self-assembly into supramolecular structures in solution. The molecule consists of a polar, hydrophilic 2-pyrrolidinone head group and a long, nonpolar, hydrophobic 12-carbon lauroyl tail. This dual nature drives the formation of organized aggregates, most commonly micelles, when placed in a polar solvent like water. nih.govresearchgate.net

The formation of these assemblies is a strategy to minimize the unfavorable interaction between the hydrophobic tails and the water molecules. The tails aggregate to form a nonpolar core, while the polar head groups form a shell that interfaces with the surrounding water. nih.gov This behavior is the basis for its use as a surfactant. specialchem.com

Research on pyrrolidone-based surfactants has confirmed this behavior. Specifically, N-dodecylpyrrolidone (an alternative name for this compound) has been shown to participate in and promote the formation of complex supramolecular structures. In mixed surfactant systems, it can facilitate the growth of spherical micelles into larger, elongated "wormlike" micelles, which can entangle to form viscous solutions or even hydrogels. researchgate.net

The characterization of these supramolecular assemblies involves techniques that can probe their size, shape, and the conditions under which they form:

Critical Micelle Concentration (CMC) Determination : A key parameter for any surfactant is its CMC, the concentration above which micelles spontaneously form. researchgate.net The CMC can be determined by monitoring a physical property of the solution that changes abruptly at the point of micellization, such as surface tension, conductivity, or through spectroscopic methods using a fluorescent probe.

Rheology : The study of the flow of matter, rheology is used to characterize the viscoelastic properties of the surfactant solutions. The significant increase in viscosity upon the formation of wormlike micelles or gels is a key indicator of this type of supramolecular assembly and can be measured using a rheometer. researchgate.net

Scattering Techniques : Techniques like Dynamic Light Scattering (DLS) can be used to determine the size distribution of the micelles or other aggregates in solution. Small-Angle X-ray Scattering (SAXS) or Small-Angle Neutron Scattering (SANS) can provide more detailed information about the shape, size, and internal structure of the assemblies.

The ability of this compound to form these complex assemblies is central to its function in various applications, including as a cleansing agent, formulation aid, and hair conditioner. researchgate.netspecialchem.com

Mechanistic Investigations of Biological Activities of 1 Lauroyl 2 Pyrrolidinone in Non Human and Cellular Models

Antimicrobial Research Pathways and Mechanisms of Action

Extensive searches of publicly available scientific literature and patent databases did not yield specific studies detailing the in vitro antimicrobial activity of 1-Lauroyl-2-pyrrolidinone against Propionibacterium acnes or Staphylococcus aureus. While the broader class of pyrrolidine (B122466) derivatives has been a subject of interest in the development of new antibacterial agents, specific data such as Minimum Inhibitory Concentration (MIC) values for this compound against these particular bacterial strains are not documented in the available resources. researchgate.netnih.govnih.govbiointerfaceresearch.com

General research into related compounds indicates that the pyrrolidone structure is a versatile scaffold for developing biologically active molecules. nih.govekb.egresearchgate.net For instance, studies on other N-substituted pyrrolidin-2-one derivatives have shown antibacterial properties. One study noted that N-methyl-2-pyrrolidone, a related compound, exhibited antimicrobial activity against Staphylococcus aureus in a dose-dependent manner. nih.gov However, this information is not directly transferable to this compound, as the specific acyl chain (lauroyl) significantly influences the molecule's physicochemical and biological properties.

In Vitro Studies on Bacterial Growth Inhibition (e.g., Propionibacterium acnes, Staphylococcus aureus)

There is no specific data available from the conducted searches regarding the Minimum Inhibitory Concentration (MIC) or other quantitative measures of growth inhibition for this compound against Propionibacterium acnes and Staphylococcus aureus.

Elucidation of Bacteriostatic and Bactericidal Mechanisms

The precise mechanism, whether bacteriostatic (inhibiting growth) or bactericidal (killing bacteria), for this compound has not been elucidated in the available literature. Determining whether a compound is bacteriostatic or bactericidal typically involves comparing the Minimum Inhibitory Concentration (MIC) with the Minimum Bactericidal Concentration (MBC). Without these foundational data points for this compound, its specific mode of antimicrobial action remains uncharacterized.

Interactions with Microbial Cell Membranes and Lipophilicity Considerations

No direct research was found that investigates the interaction of this compound with microbial cell membranes. The structure of the molecule, featuring a lipophilic 12-carbon lauroyl chain and a polar pyrrolidinone ring, suggests amphiphilic properties that could facilitate interaction with the lipid bilayers of bacterial membranes. Lipophilicity is a critical factor for many antimicrobial compounds, as it allows them to penetrate the cell membrane and disrupt its integrity or interfere with membrane-bound proteins. However, without experimental evidence, this remains a theoretical consideration for this specific compound.

Quorum Sensing Interference (QSI) Capabilities

No studies were identified that specifically investigate the quorum sensing interference capabilities of this compound. Quorum sensing is a system of bacterial cell-to-cell communication that relies on the production and detection of signaling molecules, such as Acyl-Homoserine Lactones (AHLs) in Gram-negative bacteria and auto-inducing peptides in Gram-positive bacteria, to coordinate group behaviors like virulence factor expression and biofilm formation. nih.govnih.govnih.gov The inhibition of these pathways is a modern strategy for developing anti-virulence agents. nih.govsigmaaldrich.com

Modulation of Bacterial Communication Systems (e.g., Autoinducer-2, Acyl-Homoserine Lactones)

Inhibition of Virulence Factor Expression in Pathogenic Microorganisms

As there is no evidence of this compound acting as a quorum sensing inhibitor, there are consequently no reports on its ability to inhibit the expression of virulence factors in pathogenic microorganisms.

Strategies for Biofilm Formation Disruption and Prevention

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. nih.gov This mode of growth provides bacteria with enhanced protection against antibiotics and host immune responses, making biofilm-related infections a significant challenge. nih.govnih.gov Strategies to counter biofilm formation are focused on preventing initial bacterial attachment, disrupting the mature biofilm structure, or interfering with the regulatory pathways that govern its development. nih.gov

A primary strategy for biofilm prevention is the inhibition of quorum sensing (QS). QS is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate collective behaviors, including the expression of virulence factors and the formation of biofilms. nih.govmdpi.com This communication is mediated by signaling molecules, such as N-acyl homoserine lactones (AHLs) in Gram-negative bacteria. nih.govmdpi.com The disruption of QS, also known as quorum quenching, can be achieved by enzymatic degradation of signaling molecules or by using antagonist molecules that block the signal receptors. mdpi.com Research has shown that various compounds, including certain N-acyl cyclopentylamides and pyrrolidine-2,3-diones, can interfere with QS systems in pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, leading to reduced virulence and biofilm formation. nih.govnih.govresearchgate.net This suggests a potential mechanism for N-acylated cyclic amide structures, such as this compound, to disrupt bacterial communication.

Other strategies focus on the physical and chemical disruption of the biofilm itself. This can involve:

Preventing Adhesion: Modifying surfaces to make them less conducive to bacterial attachment is a key preventative measure. nih.gov Furthermore, compounds that interfere with bacterial adhesins or flagella can inhibit the initial step of biofilm formation. nih.gov

Disrupting the Biofilm Matrix: The EPS matrix is crucial for the structural integrity of the biofilm. nih.gov Enzymes that degrade components of the matrix, such as polysaccharides and proteins, can be used to break down established biofilms. mdpi.com Surfactants and biosurfactants, like lauroyl glucose, have also been shown to effectively disrupt preformed biofilms of both fungal and bacterial species and inhibit their growth on various surfaces. nih.gov

Inhibiting Biofilm Maturation: Some compounds act by specifically inhibiting the maturation process of the biofilm, preventing the development of a fully structured and resistant community. mdpi.com

The table below summarizes common strategies employed to combat bacterial biofilms.

StrategyMechanism of ActionTarget Organism Example
Quorum Sensing Inhibition Interference with cell-to-cell signaling pathways (e.g., AHLs), preventing coordinated gene expression for biofilm formation. nih.govresearchgate.netPseudomonas aeruginosa nih.gov
Inhibition of Adhesion Blocking of bacterial attachment to surfaces by interfering with adhesins or motility structures like flagella. nih.govCampylobacter jejuni nih.gov
Matrix Degradation Enzymatic breakdown of extracellular polymeric substances (EPS) that form the biofilm's structural scaffold. mdpi.comStaphylococcus aureus mdpi.com
Surfactant Disruption Use of surfactant or biosurfactant molecules to break down the physical structure of the biofilm. nih.govCandida albicans, P. aeruginosa nih.gov

Studies in Plant Systems and Growth Regulation

Plant growth regulators are chemical substances that, in small concentrations, modify physiological processes in plants, influencing growth, development, and responses to environmental stress. nih.gov These regulators encompass both natural hormones (phytohormones) like auxins and gibberellins, and synthetic compounds designed for agricultural use. nih.gov Research in this area aims to improve crop yield, quality, and resilience.

Plant growth regulators can exert profound effects on seed germination and seedling development. mdpi.com For instance, gibberellins (like GA3) are widely known to break seed dormancy and promote uniform germination and vigorous seedling growth in various plant species, including passion fruit and avocado. mdpi.comijcmas.com Conversely, other compounds can have inhibitory effects; certain monoterpenes, for example, have been shown to significantly inhibit both seed germination and subsequent seedling growth, suggesting their potential use as natural herbicides. nih.gov The response is highly dependent on the chemical structure of the regulator, its concentration, and the plant species . nih.gov While a wide array of chemical structures has been evaluated for these effects, specific studies detailing the influence of this compound on plant physiological processes like germination are not prominent in existing research.

The mechanisms by which chemical compounds modulate plant growth are diverse. Many act by mimicking or interfering with the synthesis, transport, or signaling pathways of natural plant hormones. nih.gov For example, chemicals derived from smoke, known as karrikins, have been found to stimulate seed germination and seedling growth by hijacking a signaling pathway involving the MAX2 F-box protein, which is also implicated in responses to strigolactone hormones. researchgate.net Synthetic auxins are another class of compounds that promote growth by influencing cell division and elongation. nih.gov The investigation into how novel compounds interact with plant hormonal pathways is a continuous area of research. Currently, the specific mechanisms through which a compound like this compound might function as a plant growth modulator have not been extensively investigated.

The ultimate goal of research into plant growth regulators is their application in agriculture to enhance crop performance. googleapis.com Regulators are used to improve fruit set, control plant height, enhance stress tolerance, and ultimately increase yield. nih.govgoogleapis.com For example, combinations of regulators like thidiazuron and brassinolide have been developed to create synergistic effects that promote growth and increase disease resistance in crops. googleapis.com The exploration of new chemical entities for agronomic benefits is critical for sustainable agriculture. While various heterocyclic compounds are under investigation for such purposes, dedicated research into the specific agronomic applications of this compound for crop health and yield enhancement is an area that warrants further exploration.

The following table provides examples of different classes of plant growth regulators and their general effects.

Class of RegulatorExample Compound(s)Common Physiological Effect(s)
Gibberellins Gibberellic Acid (GA3)Promotes seed germination, stem elongation, and fruit development. mdpi.com
Auxins Indole-3-acetic acid, 2,4-Dichlorophenoxyacetic acidStimulates cell elongation, root formation, and fruit growth. nih.gov
Cytokinins 6-BenzyladeninePromotes cell division and shoot growth; delays senescence. mdpi.com
Karrikins KAR1, KAR2Stimulates seed germination and seedling photomorphogenesis in certain species. researchgate.net
Growth Inhibitors Abscisic AcidInduces seed dormancy, stimulates stomatal closure, and mediates stress responses. nih.gov

Enzymatic and Subcellular Interactions (in vitro and animal homogenates)

Understanding the interaction of chemical compounds with specific enzymes is fundamental to elucidating their biological activity. In vitro studies using purified enzymes or subcellular fractions from animal tissues provide a controlled environment to investigate these molecular interactions, such as enzyme inhibition.

Lipoxygenases (LOX) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce leukotrienes. nih.govcabidigitallibrary.org These products are potent mediators of inflammation, and therefore, the inhibition of LOX is a key strategy in the development of anti-inflammatory agents. nih.govrsc.org

Research into novel anti-inflammatory compounds has explored various heterocyclic scaffolds, including the 2-pyrrolidinone (B116388) structure. A study involving the synthesis of a new class of 2-pyrrolidinone derivatives demonstrated their potential as LOX inhibitors. nih.gov The findings indicated that the 2-pyrrolidinone template is a significant contributor to the inhibitory properties of these molecules. nih.gov This suggests that other compounds containing this core structure, such as this compound, could potentially exhibit similar bioactivities. The study highlighted that specific molecular features, such as the placement of acidic moieties, are crucial for productive interaction with the active site of the LOX enzyme. nih.gov

The table below presents the in vitro lipoxygenase inhibitory activity of two potent 2-pyrrolidinone derivatives from the aforementioned study.

CompoundIC50 (mM) for LOX Inhibition
Derivative 14d 0.08 (±0.005)
Derivative 14e 0.0705 (±0.003)
Data sourced from a study on newly synthesized 2-pyrrolidinone derivatives, demonstrating the potential of this chemical class as LOX inhibitors. nih.gov

Cellular Uptake and Intracellular Distribution Studies in Model Systems

The cellular uptake and subsequent intracellular distribution of this compound, an amphiphilic molecule, are critical determinants of its biological activity. While direct studies on this specific compound are limited, research on analogous amphiphilic molecules and pyrrolidinone-containing nanocarriers provides significant insights into its likely mechanisms of cellular entry and trafficking. The inherent properties of this compound, possessing both a hydrophobic lauroyl tail and a more hydrophilic pyrrolidinone head, suggest that its interaction with the cell membrane is a key factor in its uptake.

Studies on various amphiphilic polymeric nanocarriers have demonstrated that the ratio of hydrophilic to hydrophobic segments influences the endocytic pathways. A more hydrophilic surface can facilitate internalization through multiple routes, whereas the presence of significant hydrophobic portions tends to favor caveolae-mediated and dynamin-dependent pathways bohrium.com. Given the substantial lauroyl chain of this compound, it is plausible that it engages with lipid raft-rich regions of the plasma membrane, potentially initiating uptake via caveolae-mediated endocytosis. Furthermore, the general process of endocytosis for nanoparticles, often applicable to self-assembling small molecules, includes clathrin-mediated endocytosis (CME), caveolae-mediated endocytosis, and macropinocytosis bohrium.com. For particles under 200 nm, clathrin- and caveolae-mediated pathways are common nih.gov.

The uptake of such nanoparticles is often concentration-, time-, and temperature-dependent, characteristic of active cellular processes nih.gov. For instance, hydrophobically modified pullulan nanoparticles have been shown to be taken up by cells through multiple endocytic pathways simultaneously nih.gov. Once internalized, these molecules and nanoparticles are often trafficked through the endosomal-lysosomal pathway. Visualization of fluorophore-conjugated nanodiamonds in a neuronal cell line revealed their localization to early endosomes and lysosomes, with eventual release into the cytoplasm rsc.org. This suggests a potential intracellular fate for this compound, where it may initially be sequestered in endosomes and then lysosomes, with the possibility of escaping into the cytoplasm to exert its biological effects. The efficiency of this endosomal escape would be a critical factor in its bioactivity.

The table below summarizes the potential cellular uptake mechanisms for this compound based on studies of analogous amphiphilic molecules.

Uptake MechanismDescriptionKey Cellular MachineryRelevance to this compound
Clathrin-Mediated Endocytosis (CME) Receptor-mediated process involving the formation of clathrin-coated pits.Clathrin, Adaptor Proteins, DynaminA common pathway for the internalization of small molecules and nanoparticles.
Caveolae-Mediated Endocytosis Involves flask-shaped invaginations of the plasma membrane rich in caveolin.Caveolin, DynaminLikely pathway due to the hydrophobic nature of the lauroyl group interacting with lipid rafts.
Macropinocytosis Non-specific uptake of large amounts of extracellular fluid and solutes.Actin cytoskeletonA possible route of entry, especially at higher concentrations.

Metabolic Pathways and Biotransformation in Biological Homogenates (e.g., conversion to GABA analogs)

The biotransformation of this compound in biological homogenates, such as liver microsomes, is anticipated to involve several key metabolic steps, ultimately leading to the formation of gamma-aminobutyric acid (GABA) analogs and other metabolites. The metabolism can be conceptually divided into the transformation of the lauroyl group and the pyrrolidinone ring.

The primary metabolic pathway for the lauroyl fatty acid chain is beta-oxidation. This process occurs within the mitochondria and peroxisomes and involves the sequential cleavage of two-carbon units from the acyl chain, producing acetyl-CoA. This acetyl-CoA can then enter the citric acid cycle for energy production.

The pyrrolidinone ring itself is subject to enzymatic modification. Studies on the biotransformation of daclatasvir, a drug containing a pyrrolidinone moiety, have shown that this ring can undergo δ-oxidation by cytochrome P450 enzymes in liver microsomes. This oxidation leads to the opening of the pyrrolidinone ring to form an aminoaldehyde intermediate nih.gov. Similarly, the metabolism of N-nitrosopyrrolidine in rat liver microsomes involves α-hydroxylation, another mechanism of ring modification scilit.com.

A crucial step in the metabolism of this compound would be the hydrolysis of the amide bond linking the lauroyl group to the pyrrolidinone ring. This would release lauric acid and 2-pyrrolidinone. While specific enzymes for this reaction on this compound have not been identified, the general class of amidases or other hydrolases would be responsible for this cleavage.

Once 2-pyrrolidinone is formed, it can be further metabolized. It is a cyclic lactam of GABA and can be converted to GABA. This biotransformation is a critical link to the potential GABAergic activity of its precursors. The GABA shunt is a metabolic pathway that can convert GABA to succinate, which then enters the tricarboxylic acid (TCA) cycle mdpi.com. The enzymes involved in the GABA shunt include GABA transaminase and succinic semialdehyde dehydrogenase nih.gov.

The table below outlines the proposed metabolic pathway for this compound.

Metabolic StepDescriptionPrimary Enzyme Classes InvolvedResulting Metabolites
Amide Bond Hydrolysis Cleavage of the amide bond linking the lauroyl group and the pyrrolidinone ring.Amidases, HydrolasesLauric Acid, 2-Pyrrolidinone
Beta-Oxidation of Lauric Acid Sequential breakdown of the fatty acid chain.Acyl-CoA Dehydrogenases, etc.Acetyl-CoA
Pyrrolidinone Ring Opening Oxidative cleavage of the pyrrolidinone ring.Cytochrome P450sAminoaldehyde intermediates
Conversion to GABA Conversion of 2-pyrrolidinone to gamma-aminobutyric acid.Not fully elucidatedGamma-Aminobutyric Acid (GABA)
GABA Metabolism (GABA Shunt) Catabolism of GABA to succinate.GABA Transaminase, Succinic Semialdehyde DehydrogenaseSuccinate

Computational and Theoretical Chemistry Studies on 1 Lauroyl 2 Pyrrolidinone

Molecular Docking and Binding Affinity Predictions with Biological Targets

Currently, there are no published studies that have conducted molecular docking of 1-Lauroyl-2-pyrrolidinone with specific biological targets. Such a study would involve the computational prediction of the binding orientation and affinity of this compound to a protein or other macromolecular target of interest.

A typical molecular docking study for this compound would involve the following steps:

Target Identification: Selection of a biologically relevant protein target. Given the structural similarity of the pyrrolidinone core to other bioactive molecules, potential targets could include enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in inflammatory processes. epa.govnih.gov

Computational Docking: Using software like AutoDock or Glide, researchers would predict the most likely binding pose of this compound within the active site of the chosen target.

Binding Affinity Prediction: The docking simulations would also yield a predicted binding affinity, often expressed as a docking score or in units of energy (e.g., kcal/mol), which estimates the strength of the interaction between this compound and the target.

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Biological Targets

Biological Target Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Cyclooxygenase-2 (COX-2) Data not available Data not available
5-Lipoxygenase (5-LOX) Data not available Data not available

This table is for illustrative purposes only. The data presented is hypothetical and not based on actual research findings.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Specific quantum chemical calculations for this compound are not available in the current body of scientific literature. These calculations, often employing methods like Density Functional Theory (DFT), provide fundamental insights into the electronic structure, geometry, and reactivity of a molecule. nih.gov

A quantum chemical study of this compound would likely investigate:

Optimized Molecular Geometry: Determining the most stable three-dimensional conformation of the molecule.

Reactivity Descriptors: Calculating indices that predict the reactive sites of the molecule towards electrophilic or nucleophilic attack.

Table 3: Selected Quantum Chemical Properties of this compound (Hypothetical Data)

Property Calculated Value
Energy of Highest Occupied Molecular Orbital (HOMO) Data not available
Energy of Lowest Unoccupied Molecular Orbital (LUMO) Data not available
HOMO-LUMO Gap Data not available

This table is for illustrative purposes only. The values are hypothetical and not derived from actual quantum chemical calculations.

Future Research Directions and Translational Perspectives for 1 Lauroyl 2 Pyrrolidinone

Development of Next-Generation 1-Lauroyl-2-pyrrolidinone Analogs with Enhanced Specificity

The development of novel analogs of this compound is a primary avenue for future research, aiming to enhance target specificity and efficacy. This involves systematic modifications to its chemical structure to refine its physicochemical and biological properties. Structure-activity relationship (SAR) studies are central to this effort, providing insights into how specific structural changes influence the compound's activity. mdpi.comnih.gov

Key strategies for developing next-generation analogs include:

Modification of the Acyl Chain: Altering the length, saturation, and branching of the lauroyl (C12) chain can significantly impact the molecule's lipophilicity and, consequently, its interaction with biological membranes and molecular targets.

Substitution on the Pyrrolidinone Ring: Introducing functional groups at various positions on the 2-pyrrolidinone (B116388) ring can create more specific interactions with target proteins or receptors. The stereochemistry of these substituents is also a critical factor, as different stereoisomers can exhibit varied biological profiles. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties—can modulate its activity, stability, and selectivity. For instance, the pyrrolidinone ring itself can act as a versatile scaffold for creating diverse chemical libraries. nih.govmdpi.com

The goal of these modifications is to design analogs with a more defined mechanism of action and reduced off-target effects. Computational modeling and combinatorial chemistry are valuable tools in this process, enabling the rational design and rapid screening of new compounds. nih.gov

Table 1: Potential Modifications for this compound Analogs

Molecular Component Modification Strategy Desired Outcome
Lauroyl Acyl Chain Vary chain length (e.g., C8 to C16) Optimize lipophilicity and membrane interaction
Introduce unsaturation (double/triple bonds) Alter conformational flexibility and binding
Add branching or cyclic moieties Enhance steric hindrance and target specificity
Pyrrolidinone Ring Introduce substituents (e.g., hydroxyl, alkyl) Create new points of interaction with targets
Modify ring stereochemistry Differentiate activity between enantiomers/diastereomers nih.gov
N-substitution variations Modulate electronic properties and stability

Integration into Novel Delivery Systems for Targeted Research Applications (non-human specific)

To enhance the utility of this compound in experimental models, its integration into advanced delivery systems is a promising research direction. Nanoencapsulation technologies offer a means to improve the solubility, stability, and targeted delivery of bioactive compounds. nih.govresearchgate.netnih.gov These systems are particularly valuable for ensuring controlled release and precise targeting in in vitro and in vivo research settings, independent of human applications.

Potential delivery systems for research applications include:

Liposomes and Niosomes: These vesicular systems can encapsulate hydrophilic or lipophilic compounds, facilitating their transport across cellular barriers in experimental models. mdpi.com

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanospheres or nanocapsules that entrap this compound. mdpi.commdpi.com The surface of these nanoparticles can be functionalized with specific ligands to target them to particular cell types or tissues in research animals or cell cultures.

Nanostructured Lipid Carriers (NLCs): These carriers are composed of a blend of solid and liquid lipids, offering high compound loading and stability. nih.govnih.gov NLCs can improve the bioavailability and provide sustained release of the encapsulated compound in pharmacokinetic studies in animal models. nih.gov

Hydrogels: For localized delivery in tissue engineering or specific research models, injectable or implantable hydrogels containing this compound could provide a depot for sustained release.

Research in this area would focus on formulation development, characterization of the delivery system's physicochemical properties, and evaluation of release kinetics in simulated biological fluids. mdpi.com

Table 2: Comparison of Novel Delivery Systems for Research Applications

Delivery System Core Components Key Advantages for Research
Liposomes Phospholipids, Cholesterol Biocompatible; can encapsulate both hydrophilic and lipophilic compounds. mdpi.com
Polymeric Nanoparticles Biodegradable polymers (e.g., PLGA) Controlled and sustained release; surface can be modified for targeting. nih.gov
Nanostructured Lipid Carriers (NLCs) Solid and liquid lipids High loading capacity; improved stability of the encapsulated compound. nih.govnih.gov
Hydrogels Cross-linked polymer networks Localized and sustained release at a specific site of interest.

Exploring Synergistic Interactions with Other Bioactive Compounds in Research Models

The potential for this compound to act in synergy with other bioactive compounds is a largely unexplored but highly promising area of research. Synergistic interactions occur when the combined effect of two or more compounds is greater than the sum of their individual effects. nih.gov Investigating these interactions in various research models could uncover new applications and enhance the efficacy of existing compounds.

Future studies could explore the combination of this compound with:

Antimicrobial Agents: In microbiological studies, the compound could be tested for its ability to enhance the activity of known antibiotics against resistant bacterial strains, potentially by acting on the bacterial cell wall or efflux pumps.

Anti-inflammatory Compounds: In cell culture models of inflammation, combining this compound with other anti-inflammatory agents could reveal synergistic effects in modulating inflammatory pathways.

Penetration Enhancers: Its own properties as a pyrrolidinone derivative suggest it might influence membrane permeability. Research could investigate if it synergistically enhances the transport of other bioactive molecules across biological barriers in ex vivo models.

The isobologram analysis is a standard method to quantitatively assess whether the interaction between two compounds is synergistic, additive, or antagonistic. nih.gov Such studies are fundamental to understanding the complex interplay between bioactive molecules in biological systems.

Environmental Fate and Biodegradation Research of the Compound

As with any chemical compound with potential for widespread use, a thorough understanding of its environmental fate and biodegradability is essential. Research in this area would focus on how this compound behaves in various environmental compartments, such as soil and water.

Key research questions include:

Biodegradation Pathways: Identifying the microorganisms (bacteria, fungi) capable of degrading this compound and elucidating the metabolic pathways involved. researchgate.net The degradation is likely to proceed via hydrolysis of the amide bond, a common reaction for amides and cyclic amides (lactams), to yield lauric acid and 2-pyrrolidinone. libretexts.orgmasterorganicchemistry.com The latter may undergo further degradation. Studies on related compounds like N-methyl-2-pyrrolidone (NMP) have shown that microbes such as Pseudomonas and Rhodococcus are capable of degrading the pyrrolidinone ring. researchgate.net

Abiotic Degradation: Investigating the role of abiotic factors such as hydrolysis, photolysis, and oxidation in the breakdown of the compound in the environment.

Persistence and Accumulation: Determining the half-life of this compound in different environmental matrices and assessing its potential for bioaccumulation in aquatic or terrestrial organisms.

This research is critical for conducting comprehensive environmental risk assessments and ensuring the sustainable application of the compound. revistanefrologia.com

Table 3: Proposed Stages of this compound Biodegradation

Stage Proposed Reaction Key Intermediates Potential Microorganisms
1. Initial Hydrolysis Cleavage of the amide bond in the lactam ring. masterorganicchemistry.com Lauric acid and 2-aminobutanoic acid derivatives Amidase-producing bacteria
2. Fatty Acid Metabolism Degradation of lauric acid via β-oxidation Acetyl-CoA Wide range of bacteria and fungi
3. Ring Cleavage Opening of the pyrrolidinone ring structure Linear amino acids or other aliphatic compounds Organisms similar to NMP degraders (e.g., Pseudomonas) researchgate.net
4. Mineralization Complete breakdown to CO₂, H₂O, and mineral salts Not applicable Diverse microbial consortia

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 1-Lauroyl-2-pyrrolidinone, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via acylation of 2-pyrrolidinone using lauroyl chloride under basic conditions (e.g., pyridine or triethylamine). Reaction efficiency depends on stoichiometric ratios (1:1.2 molar ratio of 2-pyrrolidinone to lauroyl chloride), temperature (40–60°C), and solvent choice (e.g., dichloromethane or toluene). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • Methodological Answer :

  • NMR : ¹H NMR should show the pyrrolidinone ring protons (δ 2.2–3.5 ppm) and lauroyl chain methylene/methyl signals (δ 0.8–1.6 ppm). The carbonyl group (C=O) appears at ~170 ppm in ¹³C NMR.
  • IR : Strong absorption bands at ~1650–1680 cm⁻¹ (amide C=O stretch) and ~2900 cm⁻¹ (C-H stretching of the lauroyl chain).
  • Mass Spectrometry : Molecular ion peak at m/z 295.3 (C₁₇H₃₁NO₂) with fragmentation patterns confirming the lauroyl moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across solvent systems?

  • Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Use standardized protocols:

  • Solubility Testing : Conduct under controlled conditions (25°C, inert atmosphere) using USP/Ph.Eur. solvent systems (e.g., water, ethanol, hexane).
  • Purity Validation : Confirm sample purity via HPLC (C18 column, acetonitrile/water gradient, UV detection at 210 nm).
  • Crystallography : X-ray diffraction can identify polymorphic variations affecting solubility. Cross-reference with pharmacopeial specifications for lauroyl-based excipients .

Q. What experimental strategies mitigate side reactions during this compound synthesis?

  • Methodological Answer : Common side reactions include over-acylation (di-lauroyl derivatives) and ring-opening. Mitigation strategies:

  • Temperature Control : Maintain reaction temperature <60°C to prevent thermal degradation.
  • Protecting Groups : Temporarily protect the pyrrolidinone nitrogen using tert-butoxycarbonyl (Boc) groups.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate species and adjust reagent addition rates .

Q. How can computational modeling predict the surfactant behavior of this compound at molecular interfaces?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions in water-oil systems using force fields (e.g., CHARMM or AMBER) to calculate critical micelle concentration (CMC).
  • Density Functional Theory (DFT) : Optimize geometry and calculate electronic properties (e.g., dipole moment, HOMO-LUMO gaps) to assess amphiphilicity.
  • Validation : Compare predictions with experimental surface tension measurements (Wilhelmy plate method) .

Data Analysis and Reproducibility

Q. What statistical approaches address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Design of Experiments (DoE) : Use factorial designs to identify critical process parameters (e.g., reaction time, solvent purity).
  • Multivariate Analysis : Apply principal component analysis (PCA) to NMR or HPLC datasets to detect outlier batches.
  • Reference Standards : Cross-calibrate with certified reference materials (CRMs) for lauroyl derivatives .

Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:

  • Linearity : Test over 50–150% of the target concentration (R² ≥ 0.995).
  • Accuracy/Precision : Spike recovery experiments (n=6) with ≤2% RSD for intra-day and ≤3% for inter-day variability.
  • Specificity : Demonstrate no interference from degradation products (e.g., lauric acid) via forced degradation studies (heat, light, pH extremes) .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention.
  • Waste Disposal : Neutralize with 5% acetic acid before disposal in designated organic waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.